Product packaging for 4-isocyanato-N,N-dimethylaniline(Cat. No.:CAS No. 16315-59-6)

4-isocyanato-N,N-dimethylaniline

Cat. No.: B166453
CAS No.: 16315-59-6
M. Wt: 162.19 g/mol
InChI Key: YZEHDFBYSOKBED-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Isocyanate Chemistry

Aromatic isocyanates are a well-established class of compounds characterized by the presence of an isocyanate (-N=C=O) group directly attached to an aromatic ring. gas-sensing.com This structural feature imparts high reactivity to these molecules, making them crucial intermediates in a vast array of chemical transformations. gas-sensing.compoliuretanos.net The isocyanate group is an electrophile, readily reacting with various nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which can then decompose to an amine and carbon dioxide), respectively. wikipedia.org

The reactivity of aromatic isocyanates is generally greater than that of their aliphatic counterparts due to the electronic effects of the aromatic ring. poliuretanos.net However, within the family of aromatic isocyanates, the presence of additional substituents on the aromatic ring can further modulate this reactivity. Electron-donating groups, such as the N,N-dimethylamino group in 4-isocyanato-N,N-dimethylaniline, tend to decrease the reactivity of the isocyanate group. poliuretanos.net Conversely, electron-withdrawing groups increase its reactivity. poliuretanos.net This tunability of reactivity is a key aspect of their utility in chemical synthesis.

While large-volume aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are cornerstones of the polyurethane industry, more specialized monofunctional aromatic isocyanates like this compound offer precise control in non-polymerization reactions and the synthesis of discrete molecular structures. gas-sensing.compcimag.com

Significance in Modern Organic Synthesis and Materials Science

The dual functionality of this compound underpins its significance in contemporary research. The isocyanate group provides a reactive handle for the construction of a wide range of organic molecules and polymers, while the N,N-dimethylaniline moiety can impart specific electronic, optical, or catalytic properties to the final product.

In organic synthesis, this compound serves as a versatile reagent for the introduction of the N,N-dimethylaminophenyl group. Its reactions are pivotal in creating complex molecules with potential applications in pharmaceuticals, agrochemicals, and dye chemistry. The N,N-dimethylaniline core is a known structural motif in various functional dyes and can act as a precursor to other valuable organic compounds. wikipedia.org

In materials science, this compound is utilized in the development of novel polymers and functional materials. By incorporating this molecule into polymer chains, researchers can tailor the properties of the resulting materials. For instance, the N,N-dimethylamino group can enhance the thermal stability, conductivity, or photophysical properties of polymers. Its application extends to the creation of specialized adhesives, coatings, and elastomers where specific performance characteristics are required. gas-sensing.com The ability to precisely modify material properties at the molecular level makes this compound a valuable tool for designing next-generation materials.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 16315-59-6 sigmaaldrich.commanchesterorganics.commatrix-fine-chemicals.com
Molecular Formula C9H10N2O manchesterorganics.commatrix-fine-chemicals.com
Molecular Weight 162.19 g/mol sigmaaldrich.com
Melting Point 36-40 °C sigmaaldrich.com
Boiling Point 66 °C at 0.3 mmHg sigmaaldrich.com
Appearance Not specified in search results
Synonyms (4-Isocyanatophenyl)dimethylamine, 4-(Dimethylamino)-4-isocyanatobenzene, 4-(N,N-Dimethylamino)phenyl isocyanate, 4-Dimethylamino-1-isocyanatobenzene, 4-Isocyanato-N,N-dimethylbenzenamine, p-Dimethylaminophenyl isocyanate sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B166453 4-isocyanato-N,N-dimethylaniline CAS No. 16315-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isocyanato-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEHDFBYSOKBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369870
Record name 4-isocyanato-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16315-59-6
Record name 4-isocyanato-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)phenyl isocyanate
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Synthetic Methodologies for 4 Isocyanato N,n Dimethylaniline

Phosgene-Based Synthetic Routes

Phosgenation of amines can be conducted in either the liquid or gas phase. researchgate.netnih.gov

Liquid Phase Phosgenation: This method is suitable for amine compounds with high boiling points and low reactivity. acs.orgnih.gov In this process, 4-amino-N,N-dimethylaniline would be dissolved in an inert solvent and reacted with a solution of phosgene (B1210022). The reaction typically proceeds through a carbamoyl chloride intermediate, which is then heated to induce dehydrochlorination, yielding 4-isocyanato-N,N-dimethylaniline. A subdivision of this method is salt phosgenation, where the amine is first converted to a hydrochloride or carbonate salt before reacting with phosgene, allowing the reaction to proceed under milder conditions. acs.org

Gas Phase Phosgenation: This process involves vaporizing the amine at high temperatures (typically 200–600 °C) and reacting it directly with gaseous phosgene. nih.gov This method is generally used for large-scale production of major commercial isocyanates. nih.gov The high temperatures facilitate the immediate decomposition of the intermediate carbamoyl chloride into the final isocyanate product.

PhaseReactantsTypical ConditionsProduct
Liquid4-amino-N,N-dimethylaniline, PhosgeneInert solvent, moderate to high temperatureThis compound
GasVaporized 4-amino-N,N-dimethylaniline, Gaseous PhosgeneHigh temperature (200-600 °C)This compound

The direct conversion approach in this context refers to the direct reaction of the organic amine with phosgene to form the isocyanate. acs.orgnih.gov The mechanism involves the nucleophilic attack of the primary amino group of 4-amino-N,N-dimethylaniline on the carbonyl carbon of phosgene. This is followed by the elimination of hydrogen chloride to form an intermediate carbamoyl chloride. Subsequent thermal decomposition of this intermediate eliminates another molecule of hydrogen chloride, resulting in the formation of the isocyanate group. This direct phosgenation is the most common industrial method for producing isocyanates like MDI and TDI. nih.gov

Non-Phosgene Synthetic Methodologies

The extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct have driven extensive research into alternative, safer synthetic routes. acs.orgresearchgate.net These non-phosgene methods often proceed through the synthesis and subsequent thermal decomposition of a carbamate (B1207046) intermediate. acs.orgnih.gov

This pathway represents a concise route for synthesizing isocyanates by directly reacting a nitro compound with carbon monoxide. acs.orgnih.gov To produce this compound, the starting material would be 4-nitro-N,N-dimethylaniline. The reaction involves the reductive carbonylation of the nitro group to form a carbamate intermediate, which is then decomposed to the isocyanate. acs.orgunimi.it This process avoids the initial reduction of the nitro compound to an amine as a separate step. unimi.it Catalytic systems, often based on transition metals like palladium or ruthenium, are crucial for this transformation. acs.orgunimi.it For instance, palladium complexes with phenanthroline ligands have been found to be active catalysts for the reductive carbonylation of nitroarenes. unimi.it

Catalyst SystemReactantsIntermediateProduct
Palladium/phenanthroline complexes4-nitro-N,N-dimethylaniline, Carbon Monoxide, Alcohol (e.g., Methanol)Methyl N-(4-(dimethylamino)phenyl)carbamateThis compound (after thermolysis)
Ruthenium carbonyl complexes (e.g., Ru₃(CO)₁₂)4-nitro-N,N-dimethylaniline, Carbon Monoxide, AlcoholMethyl N-(4-(dimethylamino)phenyl)carbamateThis compound (after thermolysis)

Amino oxidation carbonylation involves the reaction of an amine with carbon monoxide and an oxidant to form a carbamate, which can then be converted to the isocyanate. acs.orgnih.gov For the synthesis of this compound, 4-amino-N,N-dimethylaniline would be the starting amine. This method consumes only the amine, carbon monoxide, and an oxidant, avoiding the use of phosgene. acs.org Rhodium-catalyzed oxidative carbonylation reactions using oxidants like Oxone have been shown to effectively produce a variety of carbamates from amines, alcohols, and carbon monoxide. acs.org The resulting carbamate is then thermally decomposed to yield the target isocyanate.

The use of dimethyl carbonate (DMC) is a prominent green, non-phosgene route for isocyanate synthesis. acs.orgresearchgate.net This method is a two-step process: first, the methoxycarbonylation of the amine with DMC to produce a carbamate, followed by the thermal decomposition of the carbamate. researchgate.net To synthesize this compound, 4-amino-N,N-dimethylaniline is reacted with DMC. Due to the lower nucleophilicity of aromatic amines compared to aliphatic ones, the reaction conditions are typically harsher. acs.orgnih.gov Lewis acid catalysts are often employed to facilitate the reaction. researchgate.net

CatalystTemperature (°C)Time (h)Yield of Carbamate Precursor
Zinc Acetate (B1210297)170389.6% (for TDA) researchgate.net
Zinc Stearate170595.5% (for TDA) researchgate.net
Ytterbium Triflate180523.6% (TDC from TDA) researchgate.net
(Data based on the synthesis of Toluene (B28343) dicarbamate (TDC) from 2,4-toluene diamine (TDA), representative of aromatic amine carbonylation with DMC) researchgate.net

This approach is considered environmentally friendly due to its non-toxic nature and high atom economy. researchgate.net

Urea-Based Approaches

The urea-based method represents a significant green chemistry pathway for the synthesis of isocyanates. nih.govacs.org This process utilizes urea (B33335), an alcohol, and an amine as the primary raw materials to first generate a carbamate intermediate, which is then decomposed to the target isocyanate. nih.gov For the synthesis of this compound, the corresponding amine precursor, 4-amino-N,N-dimethylaniline, would react with urea and an alcohol (such as methanol or ethanol).

A key advantage of this methodology is its potential for a "zero emission" process. nih.gov The byproducts are limited to alcohol and ammonia (B1221849) (NH₃). The alcohol can be recycled back into the initial step of the reaction, and the ammonia can be used as a raw material for urea synthesis, creating a closed-loop system. nih.gov This approach not only avoids the use of highly toxic phosgene but also leverages inexpensive and widely available urea, offering a cost-effective and sustainable route for isocyanate production. nih.govresearchgate.net

Thermal Decomposition of Carbamate Precursors

The thermal decomposition of carbamates is a critical step in many non-phosgene isocyanate synthesis pathways, including the urea-based method and the dimethyl carbonate method. nih.govacs.org Once the carbamate precursor to this compound (e.g., methyl N-(4-(dimethylamino)phenyl)carbamate) is synthesized, it is subjected to heat to yield the final isocyanate product and an alcohol byproduct. mdpi.com

This decomposition, or thermolysis, can be performed in either the gas or liquid phase. mdpi.comresearchgate.net

Gas-Phase Decomposition: This method is typically carried out at high temperatures, often around 400°C. mdpi.com

Liquid-Phase Decomposition: To lower the required temperature and minimize undesirable side reactions, the thermolysis can be conducted in the liquid phase using high-boiling inert solvents. mdpi.com

The process is a reversible reaction, which presents a challenge for industrial applications. researchgate.net Effective removal of the alcohol byproduct is necessary to shift the equilibrium towards the formation of the isocyanate. The reaction can be performed with or without a catalyst, although the use of catalysts is common to improve reaction rates and yields at lower temperatures. mdpi.comresearchgate.net

Catalysis in this compound Synthesis

Catalysis is fundamental to enhancing the efficiency of modern isocyanate synthesis, particularly in the thermal decomposition of carbamate intermediates. Research focuses on developing catalysts that are active, selective, stable, and environmentally benign.

Development and Optimization of Single-Component Metal Catalysts

Single-component metal catalysts, especially those based on metal oxides, are widely applied in the thermal decomposition of carbamates due to their stability, reusability, and mild preparation conditions. acs.org Catalysts based on zinc, in particular, have been noted for their high activity, cost-effectiveness, and compatibility with a broad range of substrates. nih.govacs.org For instance, zinc oxide (ZnO) has been effectively used to catalyze the conversion of various carbamates to their corresponding isocyanates. nih.gov The proposed mechanism for ZnO catalysis involves the coordination of the carbamate's carbonyl oxygen to the zinc site, which weakens the C-O bond and facilitates its cleavage to form the isocyanate. nih.gov

CatalystSubstrate (Example)Conversion (%)Yield (%)Reference
Zinc Oxide (ZnO)Dimethylhexane-1,6-dicarbamate (HDC)100~97 nih.gov
Zinc Acetate2,4-Toluene Diamine (TDA) + DMC-High Efficiency nih.govacs.org
Bismuth Oxide (Bi₂O₃)Methyl N-Phenyl Carbamate (MPC)-- semanticscholar.org

Design and Performance of Composite Metal Catalysts

To further improve catalytic performance and isocyanate yields, research has moved towards composite metal catalysts. nih.govacs.org These systems enhance efficiency by introducing a second metallic or non-metallic component to the primary catalyst. nih.gov This modification can adjust the active metal's composition and properties, leading to optimized adaptation to specific reaction conditions like temperature, pressure, and solvent. nih.govacs.org The goal is to achieve both high conversion of the carbamate precursor and high selectivity towards the desired isocyanate product. nih.gov While effective, research into the underlying catalytic mechanisms and the rational selection of metal components and carriers for composite systems is ongoing. acs.org

Exploration of Organometallic and Organotin Catalysts

Organometallic compounds, particularly organotins like dibutyltin dilaurate (DBTDL), have long been recognized as highly effective catalysts for isocyanate reactions, especially in the formation of polyurethanes. acs.orgpcimag.com Their use also extends to the synthesis of isocyanates via carbamate decomposition. acs.org DBTDL is considered a versatile and efficient "workhorse" catalyst. pcimag.com However, significant environmental and toxicity concerns associated with organotin compounds have driven a search for viable alternatives. pcimag.comrsc.org This has led to the investigation of other organometallic catalysts based on metals such as bismuth, zinc, aluminum, and zirconium. pcimag.comrsc.orgreaxis.com

Catalyst ClassCommon ExamplesKey CharacteristicsReference
OrganotinDibutyltin Dilaurate (DBTDL), Dibutyltin Diacetate (DBTDA)Highly efficient and versatile but pose environmental/toxicity concerns. pcimag.com
Bismuth-basedBismuth Neodecanoate, Bismuth OctoateEnvironmentally benign alternatives, though sometimes with lower activity than tin catalysts. rsc.orgreaxis.com
Zinc-basedZinc Neodecanoate, Zinc OctoatePrimarily active for crosslinking reactions but also used in synthesis. reaxis.com
Zirconium-basedZirconium Chelates (e.g., Zirconium Acetylacetonate)Can selectively accelerate the isocyanate/hydroxyl reaction over the isocyanate/water reaction. pcimag.comwernerblank.com

Green Chemistry Approaches in Catalytic Synthesis

The overarching trend in the synthesis of this compound is the adoption of green chemistry principles. This is primarily manifested through the development of non-phosgene routes that avoid toxic reagents and corrosive byproducts like hydrogen chloride. nih.govacs.org

Key green chemistry strategies include:

Phosgene-Free Routes: Methods based on urea or dimethyl carbonate (DMC) as carbonyl sources are inherently safer and more environmentally friendly. nih.govresearchgate.net

Atom Economy: The urea method, with its potential for byproduct recycling, exemplifies a process with high atom economy, aiming for "zero emissions". nih.gov

Benign Catalysts: There is a strong research emphasis on replacing toxic heavy metal and organotin catalysts with more environmentally acceptable alternatives, such as complexes of bismuth, zinc, and zirconium. rsc.org

Catalyst Reusability: The use of stable, heterogeneous catalysts like metal oxides allows for easier separation from the reaction mixture and potential for recycling, reducing waste and cost. acs.org

These approaches collectively contribute to the development of safer, more sustainable, and economically viable processes for the industrial production of isocyanates.

Reaction Chemistry and Mechanistic Investigations of 4 Isocyanato N,n Dimethylaniline

Nucleophilic Addition Reactions

The primary mode of reaction for 4-isocyanato-N,N-dimethylaniline involves the addition of a nucleophile to the electrophilic carbon atom of the isocyanate group. This process is fundamental to the formation of a wide array of stable addition products, including carbamates, ureas, and thiocarbamates.

Reactions with Hydroxyl-Containing Compounds (Alcohols, Phenols)

The reaction of isocyanates with alcohols or phenols is a cornerstone of polyurethane chemistry, yielding carbamates (also known as urethanes). nih.govkuleuven.be For this compound, this reaction proceeds via the nucleophilic attack of the hydroxyl oxygen atom on the isocyanate's central carbon.

The general reaction is as follows:

With Alcohols: The reaction with a primary alcohol like benzyl (B1604629) alcohol or a secondary alcohol such as 2-propanol results in the formation of the corresponding N-aryl carbamate (B1207046). kuleuven.benih.gov

With Phenols: Phenols, being less nucleophilic than alcohols, also react to form phenolic carbamates. nih.gov

The mechanism is believed to be complex, with studies suggesting the involvement of multiple alcohol molecules in a reacting supersystem that facilitates proton transfer in a concerted fashion. kuleuven.be This multimolecular mechanism involves the nucleophilic addition across the N=C bond of the isocyanate. kuleuven.be While often proceeding without a catalyst, these reactions can be accelerated by the use of tertiary amines or organometallic compounds like ferric acetylacetonate. nasa.gov

Table 1: Reaction of this compound with Hydroxyl Compounds
ReactantProduct ClassGeneral Conditions
Primary or Secondary Alcohol (e.g., Benzyl alcohol, 2-Propanol)Alkyl N-(4-(dimethylamino)phenyl)carbamateTypically occurs at room or elevated temperatures; can be catalyzed by bases or organometallic compounds. kuleuven.benih.govnasa.gov
PhenolPhenyl N-(4-(dimethylamino)phenyl)carbamateSimilar to alcohols, may require heating or catalysis. nih.gov

Reactions with Amine Functional Groups (Primary, Secondary, Tertiary Amines)

The reaction between an isocyanate and an amine is a rapid and efficient method for the synthesis of substituted ureas. nih.gov The high nucleophilicity of the amine's nitrogen atom facilitates a swift attack on the isocyanate carbon.

Primary and Secondary Amines: Both primary and secondary amines react readily with this compound to form disubstituted and trisubstituted ureas, respectively. nih.govgaylordchemical.com This reaction is highly efficient and is a common strategy for forming stable urea (B33335) linkages in various molecular architectures. nih.gov

Tertiary Amines: Tertiary amines lack an N-H proton and therefore cannot undergo a simple addition reaction to form a stable urea product. Instead, they often function as catalysts in isocyanate reactions, such as the reaction with alcohols or thiols. cdnsciencepub.comresearchgate.net The catalytic activity generally correlates with the basicity and steric accessibility of the amine. cdnsciencepub.com However, it has been noted in studies on phenyl isocyanate that N,N-dimethylaniline (a structurally similar compound) did not show a catalytic effect in certain reactions, such as with methyl alcohol or thiols. cdnsciencepub.com

Table 2: Reaction of this compound with Amines
ReactantProduct ClassGeneral Observations
Primary Amine (R-NH₂)N-Alkyl/Aryl-N'-(4-(dimethylamino)phenyl)ureaRapid reaction, often at room temperature. nih.govgaylordchemical.com
Secondary Amine (R₂NH)N,N-Dialkyl/Aryl-N'-(4-(dimethylamino)phenyl)ureaFast reaction, comparable to primary amines. enamine.net
Tertiary Amine (R₃N)No stable addition productTypically act as catalysts for other isocyanate reactions. cdnsciencepub.comresearchgate.net

Reactions with Thiol Functionalities

Thiols react with isocyanates in a manner analogous to alcohols, leading to the formation of thiocarbamates (or thiourethanes). upc.edu The reaction involves the nucleophilic addition of the sulfur atom to the isocyanate carbon.

Generally, thiols are more acidic than their alcohol counterparts, and the resulting thiolate anions are highly nucleophilic. upc.edu Consequently, the reaction of this compound with a thiol can be very rapid, especially when catalyzed by a base like a tertiary amine (e.g., triethylamine), which facilitates the formation of the more reactive thiolate anion. cdnsciencepub.comupc.edu This process is considered a "click reaction" due to its efficiency and high yield. upc.edu The relative rate of reaction with various thiols depends on the structure of the thiol itself. cdnsciencepub.com

Hydrolysis and Carbamate Formation Mechanisms

Isocyanates react with water in a process known as hydrolysis. This reaction is mechanistically significant as it proceeds through an unstable intermediate, a carbamic acid. researchgate.netnih.gov This intermediate rapidly decomposes, releasing carbon dioxide and yielding the corresponding primary amine, in this case, 4-amino-N,N-dimethylaniline. researchgate.net

The hydrolysis mechanism can be summarized in two key steps:

Addition of Water: this compound reacts with water to form N-(4-(dimethylamino)phenyl)carbamic acid.

Decarboxylation: The carbamic acid intermediate is unstable and spontaneously loses a molecule of carbon dioxide (CO₂) to give 4-amino-N,N-dimethylaniline.

A significant secondary reaction often occurs, as the newly formed primary amine (4-amino-N,N-dimethylaniline) is highly reactive toward any remaining this compound. This subsequent reaction produces a symmetrical urea, 1,3-bis(4-(dimethylamino)phenyl)urea. researchgate.net The reaction of an isocyanate with an amine is significantly faster than its reaction with water. researchgate.net

Reactions with Carboxylic Acids

The reaction of this compound with carboxylic acids provides a pathway to synthesize N-substituted amides. scielo.br This transformation is not a simple addition but involves the formation of a mixed carbamic-carboxylic anhydride (B1165640) intermediate. researchgate.net This anhydride is generally unstable and readily undergoes decarboxylation (loss of CO₂) upon gentle heating or in the presence of a base to yield the final amide product. researchgate.net

This reaction has been shown to be effective for both aromatic and aliphatic isocyanates and can be facilitated by the use of ionic liquids as reaction media, which can act as promoters without the need for additional catalysts. scielo.br

Reactions with Activated Methylene (B1212753) Compounds

Compounds containing an activated methylene group (a CH₂ group flanked by two electron-withdrawing groups, such as in malonic esters or β-ketoesters) can act as nucleophiles and react with isocyanates. researchgate.net The reaction typically requires the presence of a base, such as triethylamine, to deprotonate the methylene group, forming a carbanion. researchgate.net This carbanion then attacks the electrophilic carbon of the isocyanate.

The reaction of this compound with an active methylene compound (e.g., diethyl malonate) in the presence of a suitable base would lead to the formation of a functionally substituted amide. researchgate.net These types of reactions can lead to a variety of complex products, including derivatives of barbituric acid or pyrrolidine-2,3,5-trione, depending on the specific active methylene compound and reaction conditions used. researchgate.net

Polymerization and Oligomerization Reactions

The reactive nature of the isocyanate group allows for self-addition reactions, leading to the formation of oligomers and polymers. These reactions are typically catalyzed and can proceed through different mechanistic pathways.

Isocyanates can undergo cyclization reactions to form stable dimers (uretdiones) and trimers (isocyanurates).

Dimerization: The dimerization to form a four-membered uretdione ring is a reversible process, though less common than trimerization. The mechanism involves the nucleophilic attack of one isocyanate molecule on the carbonyl carbon of another. This pathway is often in competition with trimerization and polymerization.

Trimerization: The cyclotrimerization of isocyanates to form a six-membered isocyanurate ring is a well-established and thermodynamically favorable reaction. nih.govtandfonline.com This reaction is typically catalyzed by strong nucleophilic reagents, such as tertiary amines, phosphines, or metal alkoxides. nih.gov The mechanism proceeds via a step-by-step addition of three isocyanate groups to form the highly stable, cross-linked isocyanurate ring structure. nih.govtandfonline.com For polyisocyanurates derived from diisocyanates, this reaction leads to the formation of a rigid polymer network with high thermal stability. nih.govtandfonline.com The reaction temperature can influence the formation of the isocyanurate ring, with higher temperatures often required for complete conversion. nih.gov

Beyond cyclization, this compound can undergo linear polymerization to form a polyamide-type structure (nylon-1 polymer). The primary method for achieving this is through anionic polymerization.

Anionic polymerization is typically initiated at low temperatures (e.g., -98 °C) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). acs.org Strong nucleophilic initiators, such as sodium diphenylamide (NaDPA), are used to attack the carbonyl carbon of the isocyanate monomer, generating a propagating sodium amidate ion pair. acs.org This active species then proceeds to add further monomer units in a chain-growth fashion, leading to the formation of a high molecular weight linear polymer. acs.org

The kinetics and mechanisms of isocyanate polymerization are complex and highly dependent on the initiator, solvent, and temperature. One proposed mechanism is the initiator-transfer anionic polymerization (ITAP). acs.org

In the ITAP mechanism using a dimeric initiator like (NaDPA)₂, one initiator unit initiates the polymerization while the other reversibly deactivates the propagating chain end. acs.org This process leads to unconventional kinetics, including a one-half reaction order with respect to the initial initiator concentration. acs.org This controlled polymerization allows for the synthesis of poly(isocyanates) with a defined molecular weight and a narrow molecular weight distribution. acs.org

Table 1: Key Features of Isocyanate Polymerization Mechanisms

Mechanism Type Initiator/Catalyst Key Characteristics Typical Products
Anionic Polymerization Strong Nucleophiles (e.g., NaDPA)Fast reaction at low temperatures; can be a living polymerization, allowing for controlled molecular weight. acs.orgLinear poly(isocyanates) (Nylon-1 polymers)
Cyclotrimerization Nucleophilic Reagents (e.g., Tertiary Amines)Forms highly stable six-membered rings; leads to cross-linked networks with diisocyanates. nih.govtandfonline.comIsocyanurates

Derivatization Chemistry

The electrophilic carbon atom of the isocyanate group is highly susceptible to attack by nucleophiles, making it a valuable precursor for the synthesis of various derivatives, most notably ureas and carbamates.

The reaction of an isocyanate with a primary or secondary amine is a rapid and efficient method for the synthesis of substituted ureas. poliuretanos.netwikipedia.org This reaction typically proceeds without the need for a catalyst and is often exothermic. commonorganicchemistry.com

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate, resulting in the final urea product. The reaction of this compound with an amine (R-NH₂) yields an N,N'-disubstituted urea. If the amine itself reacts with another isocyanate, a biuret (B89757) can be formed. wikipedia.org

Table 2: Synthesis of Urea Derivatives from this compound

Reactant Amine Product Class General Structure
Primary Aliphatic Amine (R-NH₂)N-(4-(dimethylamino)phenyl)-N'-alkylurea(CH₃)₂N-C₆H₄-NH-C(O)-NH-R
Primary Aromatic Amine (Ar-NH₂)N-(4-(dimethylamino)phenyl)-N'-arylurea(CH₃)₂N-C₆H₄-NH-C(O)-NH-Ar
Secondary Amine (R₂NH)N-(4-(dimethylamino)phenyl)-N',N'-dialkylurea(CH₃)₂N-C₆H₄-NH-C(O)-NR₂

Carbamate esters, also known as urethanes, are synthesized through the reaction of an isocyanate with an alcohol. wikipedia.org This reaction is generally slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organometallic compound, to proceed at a reasonable rate. poliuretanos.net

The reaction mechanism is analogous to urea formation, involving the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbonyl carbon, followed by proton transfer. The reaction of this compound with an alcohol (R-OH) produces a carbamate ester. If the resulting urethane (B1682113) reacts with another isocyanate, an allophanate (B1242929) can be formed. researchgate.net

Table 3: Synthesis of Carbamate Esters from this compound

Reactant Alcohol Product Class General Structure
Primary Alcohol (R-CH₂OH)Alkyl (4-(dimethylamino)phenyl)carbamate(CH₃)₂N-C₆H₄-NH-C(O)-O-CH₂R
Secondary Alcohol (R₂CHOH)Dialkylmethyl (4-(dimethylamino)phenyl)carbamate(CH₃)₂N-C₆H₄-NH-C(O)-O-CHR₂
Phenol (Ar-OH)Aryl (4-(dimethylamino)phenyl)carbamate(CH₃)₂N-C₆H₄-NH-C(O)-O-Ar

Generation of Allophanate Structures

The isocyanate group of this compound is capable of reacting with urethane linkages to form allophanate structures. This reaction is a common side reaction in polyurethane synthesis, particularly at elevated temperatures (typically above 110-120°C) or in the presence of specific catalysts. researchgate.net The formation of allophanates is a reversible process. researchgate.net

The general mechanism involves the nucleophilic attack of the nitrogen atom of a urethane group on the electrophilic carbon atom of the isocyanate group of this compound. This reaction is often observed when an excess of isocyanate is used during urethane formation. nih.gov Studies on model compounds have shown that allophanate can serve as a thermodynamic intermediate, which can then dissociate to release the more stable urethane and the original isocyanate. nih.gov The reaction between an isocyanate and a urethane is a key step in creating cross-linked or branched polymer structures. tue.nl

Table 1: Conditions Favoring Allophanate Formation
FactorConditionRationaleSource(s)
Temperature > 110-120 °CProvides activation energy for the reaction between isocyanate and urethane. researchgate.net
Reactant Ratio Excess IsocyanateIncreases the probability of an isocyanate molecule reacting with a formed urethane group. nih.gov
Catalysts VariousLowers the activation energy barrier for the reaction. researchgate.netgoogle.com
Reaction Type ReversibleThe formed allophanate can thermally decompose back to isocyanate and urethane. researchgate.net

Cycloaddition Reactions Leading to Heterocyclic Compounds

The isocyanate functional group is a valuable component in cycloaddition reactions for the synthesis of heterocyclic compounds. The carbon-nitrogen double bond in the isocyanate can act as a dienophile or participate in reactions with 1,3-dipoles. Isocyanates are known to undergo [4+1] cycloadditions with various substrates to yield five-membered heterocycles like imidazoles and oxazoles. rsc.org

Furthermore, [3+2] cycloaddition reactions involving nitrile N-oxides and isocyanates can provide a route to substituted heterocyclic systems. mdpi.com While specific studies detailing the participation of this compound in these exact cycloadditions are not prevalent, the known reactivity of the isocyanate group suggests its potential as a substrate in such transformations. For instance, isocyanates can react with azadienes or vinyl ketenes in cycloaddition reactions. rsc.org The electron-donating dimethylamino group on the phenyl ring would modulate the reactivity of the isocyanate group in these transformations compared to simple aryl isocyanates.

Radical Reactivity and Photochemistry

The presence of the N,N-dimethylaniline moiety makes this molecule susceptible to radical generation and photochemical reactions, particularly under visible light irradiation.

Visible-Light-Mediated Reactions Involving Aminoalkyl Radicals

Visible-light photoredox catalysis can be used to generate α-aminoalkyl radicals from N,N-dimethylaniline and its derivatives. acs.org In a notable synthetic application, a photoredox synthesis of α-amino amides was developed using an iridium-based photocatalyst (FIrpic). acs.org The mechanism involves the generation of an α-aminoalkyl radical from the N,N-dimethylaniline derivative, which then undergoes a nucleophilic addition to the electron-deficient carbon of an aryl isocyanate. acs.org This process represents a mild and efficient method for C-C bond formation by leveraging the radical reactivity of the amine portion of the molecule. acs.orgnih.govrsc.org

Photodissociation Studies and Radical Intermediates

Photochemical studies on closely related N,N-dimethylaniline derivatives provide insight into the potential photodissociation pathways for this compound. Upon irradiation with UV light, analogous molecules like 4-diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline undergo photodissociation to form radical intermediates with very high quantum yields. nih.govresearchgate.net These reactions often proceed through the formation of an excited triplet state. nih.govresearchgate.net For example, laser flash photolysis studies have shown that excitation leads to the formation of a triplet state, which then undergoes bond cleavage to produce the corresponding radical species. nih.govresearchgate.net In another example, the irradiation of N,N-dimethyl-4-chloroaniline leads to photoheterolysis, generating a 4-aminophenyl cation that can react with various nucleophiles. nih.gov This suggests that irradiation of this compound could potentially lead to cleavage at the C-NCO bond or other photochemical transformations involving the aromatic ring and its substituents.

Electrophilic Substitution on the Dimethylaniline Moiety

The N,N-dimethylamino group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions. libretexts.orgvaia.com This is due to the ability of the nitrogen's lone pair of electrons to be donated into the aromatic ring via resonance, increasing the electron density of the ring and stabilizing the carbocation intermediate (the arenium ion). vaia.com

In this compound, the para-position relative to the dimethylamino group is occupied by the isocyanate group. Therefore, electrophilic attack is strongly directed to the ortho-positions (carbons 2 and 6). However, the reactivity can be complex. Studies on the electrophilic fluorination of N,N-dimethylaniline show that while the amine is highly reactive, reactions can lead to complex mixtures and tarring, though ortho- and para-fluoro derivatives are formed. researchgate.net The introduction of an alkyl substituent in the ortho position is known to greatly diminish the high reactivity of N,N-dimethylaniline towards electrophiles. vaia.com For this compound, any electrophilic substitution would be expected to yield 2-substituted products.

Oxidation and Reduction Chemistry of this compound

The molecule possesses multiple sites susceptible to oxidation and reduction. The N,N-dimethylamino group can be oxidized, and the isocyanate group can be reduced.

Oxidation: The oxidation of N,N-dimethylaniline can lead to various products depending on the oxidant and reaction conditions. Oxidative N-demethylation can occur, as seen in metabolic studies of N,N-dimethylaniline by cytochrome P-450 enzymes, which produce N-methylaniline and formaldehyde (B43269). nih.gov More aggressive oxidation, for instance with cupric chloride, can lead to complex condensation reactions. rsc.org The oxidation of N,N-dimethylaniline can yield N-p-dimethylaminobenzyl-N-methylaniline and 4,4′-bisdimethylaminodiphenylmethane, which are themselves intermediates in the formation of dyes like crystal violet. rsc.org

Reduction: The isocyanate group is susceptible to reduction. While direct studies on this compound are limited, analogous reactions provide a clear precedent. For example, the cathodic reduction of the related compound 4-nitroso-N,N-dimethylaniline has been studied extensively. researchgate.net This electrochemical process, particularly using a tin cathode, efficiently reduces the nitroso group to an amino group, yielding 4-amino-N,N-dimethylaniline with high selectivity and current yield. researchgate.net This suggests that the isocyanate group in this compound could likely be reduced electrochemically or with chemical reducing agents to a methylamino or related functional group.

Table 2: Electrochemical Reduction of 4-Nitroso-N,N-dimethylaniline (Analogous System)
ParameterCondition/ValueOutcomeSource
Cathode Material Tin (Sn)Best performance researchgate.net
Product 4-amino-N,N-dimethylaniline--- researchgate.net
Selectivity 92.7%High selectivity for the desired product researchgate.net
Current Yield 90.3%High efficiency of charge utilization researchgate.net
Current Density 6 mA cm⁻²Optimal current density for best yield researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Isocyanato N,n Dimethylaniline and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Structural Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups and confirmation of molecular structure. The key to this analysis lies in the characteristic vibrational frequencies of specific bonds within a molecule.

For 4-isocyanato-N,N-dimethylaniline, the most prominent feature in its IR spectrum is the strong, sharp absorption band associated with the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the region of 2250-2280 cm⁻¹. The presence of this intense band is a clear indicator of the isocyanate functionality.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring also influences the spectra, with specific patterns of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending bands between 690 and 900 cm⁻¹, which can confirm the 1,4-disubstituted (para) arrangement.

The N,N-dimethylamino group will also present characteristic vibrations. The C-N stretching vibration is expected in the 1360-1250 cm⁻¹ range. The C-H stretching and bending vibrations of the methyl groups will also be present.

Raman spectroscopy provides complementary information. While the isocyanate stretch is also observable in Raman, it is often weaker than in the IR spectrum. However, the symmetric vibrations of the aromatic ring are typically strong in the Raman spectrum, providing valuable structural information.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2280Strong, Sharp
Aromatic C-HStretch3000 - 3100Medium to Weak
Aromatic C=CStretch1450 - 1600Medium to Strong
Aromatic C-HOut-of-plane Bend800 - 850Strong
C-N (Aromatic Amine)Stretch1360 - 1250Medium
C-H (Methyl)Asymmetric/Symmetric Stretch2850 - 2980Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the protons of the N,N-dimethylamino group are expected to appear as a sharp singlet, typically in the range of δ 2.9-3.1 ppm. The aromatic protons will appear as two distinct signals due to the electronic effects of the two different substituents. The protons ortho to the electron-donating N,N-dimethylamino group will be shielded and appear upfield, while the protons ortho to the electron-withdrawing isocyanate group will be deshielded and appear downfield. This will likely result in two doublets, characteristic of a 1,4-disubstituted benzene ring.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the methyl groups in the N,N-dimethylamino substituent would appear as a single peak around δ 40 ppm. The isocyanate carbon is highly deshielded and would be found in the range of δ 120-130 ppm. The aromatic carbons will show four distinct signals. The carbon atom attached to the nitrogen (C1) will be shielded by the amino group, while the carbon attached to the isocyanate group (C4) will be deshielded. The chemical shifts of the other aromatic carbons will also be influenced by the substituents. For comparison, in N,N-dimethylaniline, the methyl carbons appear at approximately δ 40.7 ppm. rsc.org In related aromatic isocyanates, the isocyanate carbon signal is also found in the expected downfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
-N(CH₃)₂~3.0Singlet~40
Aromatic H (ortho to -N(CH₃)₂)~6.7-7.0Doublet-
Aromatic H (ortho to -NCO)~7.2-7.5Doublet-
Aromatic C1 (C-N)--~152
Aromatic C2/C6 (CH)--~112
Aromatic C3/C5 (CH)--~129
Aromatic C4 (C-NCO)--~125
-NCO--~128

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₁₀N₂O), the molecular weight is 162.19 g/mol . matrix-fine-chemicals.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 162.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of the isocyanate group (·NCO), leading to a fragment ion at m/z = 120. This fragment corresponds to the N,N-dimethylaniline radical cation, which is a very stable species and would likely be the base peak in the spectrum. Further fragmentation of the m/z 120 ion could involve the loss of a methyl radical (·CH₃) to give a fragment at m/z = 105. Another possible fragmentation pathway from the molecular ion is the loss of a methyl radical to give an ion at m/z = 147.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Identity
162[M]⁺ (Molecular Ion)
147[M - CH₃]⁺
120[M - NCO]⁺
105[M - NCO - CH₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic system of the substituted benzene ring. The N,N-dimethylamino group is a strong auxochrome (a group that enhances light absorption) and the isocyanate group also influences the electronic structure. The spectrum of N,N-dimethylaniline in cyclohexane (B81311) shows absorption maxima at 251 nm and 293 nm. nih.govphotochemcad.com The introduction of the isocyanate group in the para position will likely cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system and the electronic interaction between the donor (N,N-dimethylamino) and acceptor-like (isocyanate) groups. This intramolecular charge transfer character can lead to a strong absorption band at longer wavelengths. For instance, studies on 4-(9-anthryl)-N,N'-dimethylaniline show how the electronic transitions are influenced by the solvent polarity, indicating a charge-transfer state. epa.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy could be employed to study any radical species derived from it.

For instance, radical cations of this compound could potentially be generated through chemical or electrochemical oxidation. The resulting EPR spectrum would provide information about the distribution of the unpaired electron spin density across the molecule. The hyperfine coupling of the unpaired electron with the magnetic nuclei (¹⁴N, ¹H) would lead to a characteristic splitting pattern in the spectrum, allowing for the identification of the radical species. Studies on the oxidation of dimethylamine (B145610) have successfully used EPR to identify nitrogen-containing radicals. rsc.org Similarly, EPR has been used to study nitrogen centers in nanodiamonds. researchgate.netnih.gov This suggests that EPR would be a valuable tool for investigating the reactive intermediates that could be formed from this compound under certain conditions.

Computational Chemistry and Molecular Modeling of 4 Isocyanato N,n Dimethylaniline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 4-isocyanato-N,N-dimethylaniline. These calculations can determine various electronic and reactivity descriptors.

The structure of this compound features an electron-donating N,N-dimethylamino group (-N(CH₃)₂) and an electron-withdrawing isocyanate group (-NCO) on a phenyl ring. This substitution pattern creates a "push-pull" system, which significantly influences the molecule's electronic properties. The N,N-dimethylamino group increases the electron density of the aromatic ring through resonance, while the isocyanate group withdraws electron density. DFT studies on similar substituted anilines and phenyl isocyanates show that such interactions are key to their reactivity. researchgate.netnih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key properties. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO is typically localized on the electron-rich part of the molecule (the dimethylamino-phenyl portion), while the LUMO is associated with the electron-deficient isocyanate group. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

Other calculated descriptors help to quantify reactivity. The electrostatic potential surface maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the nitrogen of the amino group and the oxygen of the isocyanate group would be negative potential sites, while the carbon atom of the isocyanate group would be a site of positive potential, marking it as the primary center for nucleophilic attack.

Table 1: Predicted Electronic Properties of Aromatic Compounds from DFT Calculations

PropertyDescriptionPredicted Trend for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; related to electron-donating ability.Relatively high due to the electron-donating -N(CH₃)₂ group.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.Relatively low due to the electron-withdrawing -NCO group.
HOMO-LUMO Gap (ΔE)Difference between LUMO and HOMO energies; indicates chemical reactivity.Expected to be relatively small, suggesting significant reactivity. nih.gov
Dipole Moment (µ)Measure of the overall polarity of the molecule.Expected to be significant due to the push-pull nature of the substituents. researchgate.net
Mulliken Charge on NCO CarbonCalculated partial charge on the isocyanate carbon atom.Highly positive, indicating its electrophilic nature.

This table is illustrative, based on established principles of computational chemistry applied to substituted aromatic systems. researchgate.netnih.gov

Mechanistic Elucidation Through Computational Studies

Computational studies are pivotal in elucidating the reaction mechanisms of isocyanates. The primary reaction of this compound involves the nucleophilic addition to the isocyanate group. DFT calculations can model the entire reaction pathway, including the transition states and intermediates, for reactions with nucleophiles like alcohols (forming urethanes) or amines (forming ureas).

For example, in a reaction with an alcohol, the mechanism can be explored computationally to determine whether it proceeds through a concerted or a stepwise pathway. scielo.org.za These studies calculate the activation energy barriers for each step, providing insights into the reaction kinetics. The electron-donating N,N-dimethylamino group is expected to influence the reactivity. While aromatic isocyanates are generally more reactive than aliphatic ones, the strong electron-donating character of the dimethylamino group can modulate this reactivity compared to other aromatic isocyanates like phenyl isocyanate or TDI. nih.gov

Computational models can also investigate the role of catalysts, such as tertiary amines, in these reactions. These studies model how the catalyst interacts with the reactants to lower the activation energy barrier, thereby accelerating the reaction rate.

Conformational Analysis and Intramolecular Interactions

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. nih.gov For this compound, the key degrees of freedom are the rotation around the C-N bond of the dimethylamino group and the C-N bond of the isocyanate group.

Computational methods, from simple molecular mechanics to more accurate DFT calculations, can be used to construct a potential energy surface by rotating these bonds. researchgate.netmdpi.com Studies on N,N-dimethylaniline have shown that the molecule prefers a quasi-planar structure for the Ph-NC₂ fragment to maximize the p-π interaction between the nitrogen lone pair and the aromatic ring. researchgate.net However, the rotation of the methyl groups and the isocyanate group will be subject to steric hindrance. The final preferred conformation will be a balance between maximizing electronic conjugation and minimizing steric repulsion. These low-energy conformations are crucial as they are the most populated and thus dictate the molecule's observed properties and reactivity.

Theoretical Studies of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be compared with experimental data for structure validation. lehigh.edu

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions is often high enough to assist in the assignment of experimental spectra, with correlation coefficients (R²) between experimental and theoretical values often exceeding 0.99. nih.gov

Vibrational (IR & Raman) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov For this compound, characteristic peaks for the -N=C=O stretching (typically around 2250-2275 cm⁻¹) and vibrations of the substituted benzene (B151609) ring would be of primary interest.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.gov The push-pull nature of this compound, with its donor and acceptor groups, is expected to result in strong absorption in the UV or visible region due to intramolecular charge transfer (ICT) upon excitation. researchgate.net The predicted λ_max can be compared with experimental measurements to validate the computational model. aatbio.com

Table 2: Correlation of Theoretical and Experimental Spectroscopic Data for Related Compounds

Spectroscopy TypeComputational MethodTypical R² Correlation with ExperimentReference
¹H NMRDFT (GIAO)> 0.99 nih.gov
¹³C NMRDFT (GIAO)> 0.99 nih.gov
UV-Vis (λ_max)TD-DFTGood qualitative and often quantitative agreement. nih.govresearchgate.net
FT-IR FrequenciesDFTGood agreement after scaling. scielo.org.zaresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Polymerization Processes

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. youtube.com An MD simulation of this compound would require a reliable force field, which is a set of parameters describing the potential energy of the system as a function of atomic coordinates.

MD simulations can provide insights into:

Intermolecular Interactions: How molecules of this compound interact with each other and with solvent molecules in the liquid phase. acs.orgnih.gov

Polymerization: The initial stages of polymerization, such as the formation of dimers and oligomers, can be simulated. This helps in understanding how the structural and electronic properties of the monomer influence the structure of the resulting polymer.

Material Properties: For resulting polyureas or polyurethanes, MD can be used to predict bulk properties like density, glass transition temperature, and mechanical strength.

Computational studies combining MD with quantum chemical calculations have been used to investigate related systems, such as the cage-escape dynamics in photoredox processes involving dimethylaniline. acs.orgacs.org Such approaches could be adapted to study the complex interactions of this compound in various chemical environments. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies

A key goal of computational modeling is to establish Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.gov These models use calculated molecular descriptors to predict the reactivity or physical properties of compounds.

For a series of substituted phenyl isocyanates, including this compound, QSAR models could be developed to correlate reactivity (e.g., reaction rates with a specific nucleophile) with electronic descriptors like the HOMO-LUMO gap, the charge on the isocyanate carbon, or Hammett parameters. nih.govresearchgate.net Similarly, QSPR models could predict physical properties of polymers derived from these isocyanates based on the monomer's conformational and electronic characteristics. These models are valuable for designing new molecules and materials with desired properties, reducing the need for extensive experimental synthesis and testing.

Information Deficit on the Polymer Applications of this compound

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is insufficient detailed information to construct an article on the specific applications of This compound in polymer science as outlined in the user's request.

While extensive research exists for the broader categories of isocyanates, polyurethane synthesis, and blocked isocyanate systems, specific data and research findings pertaining exclusively to this compound are not present in the accessible domain. Searches for this compound (CAS Number: 16315-59-6) confirm its existence, and it is available from specialty chemical suppliers. However, detailed studies on its reaction kinetics, use in specific polyurethane formulations like one-component (1K) systems, or its role in the formation and deblocking of isocyanate adducts could not be located.

The available literature extensively covers related topics, such as:

The general principles of polyurethane chemistry, detailing the reaction between various isocyanates and polyols. doxuchem.com

The catalytic role of tertiary amines, including the related compound N,N-dimethylaniline, in accelerating polyurethane reactions. researchgate.netpoliuretanos.com.br

The synthesis, mechanisms, and applications of various blocked isocyanate systems, which use blocking agents to control the reactivity of the isocyanate group. wikipedia.orgrsc.orgcore.ac.ukusm.eduresearchgate.net

Research on different aromatic isocyanates and their blocked adducts, such as those based on N-methylaniline. researchgate.net

Despite this wealth of contextual information, the specific data required to detail the performance and mechanisms of this compound within the requested framework—including kinetic data tables and detailed research findings on its use in crosslinking, 1K systems, and as a blocked isocyanate precursor—is not available. Therefore, generating a thorough, informative, and scientifically accurate article focusing solely on this compound is not feasible at this time.

Applications in Polymer Science and Functional Materials

Non-Isocyanate Polyurethane (NIPU) Chemistry and the Role of Related Precursors/Accelerators

Conventional polyurethanes are synthesized through the reaction of isocyanates with polyols. However, growing environmental and health concerns associated with the use of toxic phosgene (B1210022) in isocyanate production have spurred research into non-isocyanate polyurethane (NIPU) chemistry. acs.org While 4-isocyanato-N,N-dimethylaniline is an isocyanate, its structural features are relevant to understanding catalysis in polyurethane systems and the development of alternative curing strategies.

The N,N-dimethylaniline moiety is a well-known accelerator in polyurethane formulations. specialchem.comnoaa.gov Tertiary amines, in general, are effective catalysts for the polyurethane-forming reaction between an isocyanate and a hydroxyl group. nih.govtopicsonchemeng.org.mynih.gov The catalytic mechanism involves the formation of an active complex between the tertiary amine and the isocyanate group, which increases the electrophilicity of the isocyanate's carbon atom, making it more susceptible to nucleophilic attack by the hydroxyl group. topicsonchemeng.org.my

In the context of this compound, the molecule possesses both the reactive isocyanate group and the catalytic tertiary amine within the same structure. This dual functionality could enable self-catalysis during polymerization, potentially leading to faster reaction rates and curing at lower temperatures.

Furthermore, the study of N,N-dimethylaniline and its derivatives provides insights into the development of accelerators for both conventional and non-isocyanate polyurethane systems. For instance, in NIPU chemistry based on the reaction of cyclic carbonates with amines, tertiary amines can also play a catalytic role. acs.org While aromatic amines present challenges in NIPU synthesis due to their lower reactivity compared to aliphatic amines, the catalytic activity of the N,N-dimethylamino group could potentially overcome these kinetic barriers. nih.govnih.gov

Table 1: Role of Tertiary Amines in Polyurethane Chemistry

Catalyst TypeFunctionMechanismReference
Tertiary Amines (general)Gelation and blowing catalystActivates the isocyanate group towards nucleophilic attack by polyols or water. nih.govtopicsonchemeng.org.mypoliuretanos.com.br
N,N-dimethylethanolamineReactive blowing catalystContains a hydroxyl group that reacts with isocyanates, incorporating it into the polymer matrix. poliuretanos.com.br
N,N-dimethylcyclohexylamineStrong gelling catalystSterically hindered but a strong base, effective in rigid polyurethane foams. poliuretanos.com.br
N,N-dimethylanilineAccelerator/Catalyst precursorUsed as an intermediate in the synthesis of other catalysts and can act as a catalyst itself. nih.govwikipedia.org

Incorporation into Specialty Polymers

The incorporation of this compound into polymer backbones can impart a range of desirable properties, leading to the development of specialty polymers for high-performance applications.

Similarly, the chemical resistance of polymers is a critical property for many applications. specialchem.comgilsoneng.com The ability of a polymer to resist degradation from chemical attack is influenced by its chemical structure. thermofisher.com The incorporation of the stable aromatic ring from this compound can improve a polymer's resistance to a wide range of chemicals.

Polyaniline (PANI) is one of the most studied conductive polymers due to its good environmental stability, high and controllable conductivity, and unique redox properties. nih.gov PANI and its derivatives are typically synthesized through the chemical or electrochemical polymerization of aniline (B41778) or its substituted derivatives. nih.govgoogle.com

The N,N-dimethylaniline structure within this compound makes it a potential monomer for the synthesis of conductive polymers. The isocyanate group can be used to graft these conductive polymer chains onto other polymer backbones or surfaces, creating advanced composite materials with tailored electronic properties. The resulting polymers could find applications in areas such as electrochromic devices, light-emitting diodes, and antistatic coatings. nih.govrsc.org

The ability to functionalize polymers with moieties like N,N-dimethylaniline opens up possibilities for creating materials with specific electronic functionalities for advanced electronic applications.

Use in Adhesives, Coatings, and Elastomers

The dual functionality of this compound makes it a versatile component in the formulation of adhesives, coatings, and elastomers.

Isocyanate-based adhesives are widely used in flexible packaging and other applications to bond different layers of materials together. flexpack-europe.org The isocyanate group of this compound can react with polyols or other active hydrogen-containing compounds to form a strong adhesive polyurethane layer. flexpack-europe.orgresearchgate.net The presence of the N,N-dimethylamino group can act as an internal catalyst, potentially accelerating the curing process and improving the final bond strength. mdpi.com The amino-functionalization of polymers has been shown to significantly improve adhesive strength. researchgate.net

In coatings, isocyanates are used to create durable and resistant polyurethane finishes. researchgate.netmdpi.comresearchgate.net The incorporation of this compound can lead to coatings with enhanced thermal stability and chemical resistance due to its aromatic structure. specialchem.comdtic.mil The catalytic nature of the tertiary amine can also ensure a more complete and rapid cure of the coating.

In the formulation of polyurethane elastomers, tertiary amines are often used as catalysts to control the reaction between the isocyanate and polyol components. poliuretanos.com.brgoogleapis.com The use of a molecule like this compound could provide both the reactive isocyanate functionality and the catalytic activity in a single component, simplifying the formulation and potentially influencing the final properties of the elastomer.

Integration into Advanced Materials for Sensing and Nanotechnology

The unique chemical properties of this compound make it a candidate for the development of advanced materials for sensing and nanotechnology applications.

The isocyanate group is highly reactive towards nucleophiles such as amines and hydroxyls, which are common functional groups on the surfaces of various materials and biomolecules. mt.com This reactivity can be exploited to functionalize sensor surfaces, for example, by immobilizing a receptor molecule that has a specific affinity for an analyte of interest. afcintl.com The aniline derivative part of the molecule can also be used directly in sensors. Polyaniline and its derivatives have been extensively studied for their use in chemical sensors for gases like ammonia (B1221849) and hydrogen sulfide. rsc.orgrsc.org The change in conductivity or optical properties of the polymer upon interaction with the analyte forms the basis of the sensing mechanism. rsc.org

In the realm of nanotechnology, the ability to functionalize nanoparticles is crucial for their application. The synthesis of polymers supported on silica-coated magnetic nanoparticles using N,N-dimethylaniline has been reported. researchgate.net this compound could be used in a similar fashion to functionalize nanoparticles, creating hybrid materials with unique magnetic, optical, or catalytic properties. The isothiocyanate analogue, 4-(4-isothiocyanatophenylazo)-N,N-dimethylaniline, has applications in diagnostic assays, highlighting the potential of such functionalized aniline derivatives in biomedical and analytical fields. sigmaaldrich.comsigmaaldrich.com

Catalysis Research Involving 4 Isocyanato N,n Dimethylaniline and Its Precursors

Catalytic Activity of 4-Isocyanato-N,N-dimethylaniline or its Analogues in Polymerization Reactions

While specific studies detailing the catalytic activity of this compound in polymerization are not abundant, the behavior of its precursors and analogues offers significant insights. The precursor, N,N-dimethylaniline, has been identified as a catalyst in the polymerization of acrylic monomers like methyl methacrylate (B99206) researchgate.net.

Research on the cyclotrimerization of phenyl isocyanate, an analogue of this compound, has shown that the catalytic activity is highly dependent on the type of catalyst used. The general order of catalytic activity was found to be: quaternary ammonium (B1175870) salt > organic acid salt > tertiary amine researchgate.net. This suggests that the tertiary amine group within the this compound molecule could impart some level of catalytic activity in such reactions.

Furthermore, in the reaction between aromatic isocyanates and anhydrides to form poly(urethane imide)s, it has been demonstrated that amines can function as pre-catalysts rsc.org. The process involves the amine reacting to form a urea (B33335), which then acts as the actual catalyst for the reaction. This indicates a potential indirect catalytic role for compounds like this compound in specific polymerization systems.

A study on the polymerization of ethylene (B1197577) using aniline (B41778) derivatives as pre-catalysts for iron complexes showed that substituted anilines could effectively produce polyethylene (B3416737) google.com. This highlights the broader utility of aniline structures in catalytic systems for polymerization.

It is important to note that the presence of different functional groups on the aniline ring can significantly influence the catalytic activity. For instance, in the polymerization of methyl methacrylate catalyzed by N,N-dimethylaniline-saccharin mixtures, electron-donating groups on the aniline ring were found to increase the polymer yield, whereas electron-withdrawing groups reduced it researchgate.net.

Mechanistic Aspects of Catalysis in Isocyanate Chemistry

The mechanisms of catalysis in isocyanate chemistry are diverse and depend on the reactants and the catalyst employed. For the reaction of isocyanates with hydroxyl groups, which is fundamental to polyurethane chemistry, various catalysts, including metal carboxylates and tertiary amines, are utilized wernerblank.comresearchgate.net.

In base-catalyzed reactions of isocyanates with compounds containing acidic hydrogen (like alcohols and amines), three primary mechanisms are proposed depending on the acidity and nucleophilicity of the reactants and the basicity of the catalyst nih.gov.

A detailed investigation into the acetate-initiated trimerization of aliphatic isocyanates revealed a more complex mechanism than the simple consecutive addition of three isocyanate molecules. Computational and experimental studies showed that the process involves two interconnected catalytic cycles, with the initial acetate (B1210297) acting as a precatalyst sigmaaldrich.comsigmaaldrich.com.

The mechanism for the amine-catalyzed reaction of a blocked polyisocyanate with a polyol has also been explored. It is suggested that the tertiary amine catalyst plays a crucial role in the deblocking of the isocyanate and the subsequent urethane (B1682113) formation google.com.

A study on the hydrolysis of 4-(dimethylamino)phenyl isocyanate has been conducted, which is crucial for understanding its reactivity and stability in aqueous environments, a factor that can influence its catalytic behavior sigmaaldrich.com.

The table below summarizes key mechanistic findings in isocyanate catalysis involving compounds related to this compound.

Reaction TypeCatalyst/PrecursorKey Mechanistic Insight
Isocyanate TrimerizationAcetateInvolves two interconnected catalytic cycles with the acetate as a precatalyst. sigmaaldrich.comsigmaaldrich.com
Isocyanate-Anhydride ReactionSecondary and Tertiary AminesAmines act as pre-catalysts, forming urea which is the true catalytic species. rsc.org
Blocked Isocyanate-Polyol ReactionTertiary AminesThe amine catalyst facilitates the deblocking of the isocyanate and promotes urethane linkage formation. google.com
Isocyanate-Hydroxyl ReactionNon-Tin Metal Catalysts (e.g., Zirconium chelates)Catalysis can proceed via an insertion mechanism, showing selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com

Application as Accelerators in Polymer Curing Processes (e.g., Vinyl Ester Resins)

The precursor to this compound, which is N,N-dimethylaniline, is a well-established accelerator in the curing of vinyl ester resins researchgate.netresearchgate.net. Vinyl ester resins are often cured using a free-radical polymerization mechanism, typically initiated by peroxides. The role of the accelerator is to promote the decomposition of the peroxide initiator at ambient temperatures, thus speeding up the curing process.

In these systems, N,N-dimethylaniline is often used in conjunction with a metallic salt, such as cobalt naphthenate or cobalt octoate, to form an effective redox system for the decomposition of ketone peroxides like methyl ethyl ketone peroxide (MEKP) google.cominterplastic.com. The amine acts as a reducing agent for the cobalt salt, which in turn facilitates the decomposition of the peroxide.

Studies have also investigated the use of N,N-dimethylaniline with benzoyl peroxide (BPO) as the initiator for curing vinyl ester resins researchgate.netinterplastic.com. The interaction between the amine and the peroxide generates the free radicals necessary to initiate the polymerization of the vinyl ester.

While there is no direct literature on the use of this compound as a curing accelerator, its structural similarity to N,N-dimethylaniline suggests it could potentially perform a similar function, provided the isocyanate group does not interfere with the curing chemistry in an undesirable way. In some specialized applications, isocyanates are even combined with vinyl ester formulations to create hybrid systems with enhanced properties researchgate.net.

The table below presents data on the effect of N,N-dimethylaniline (DMA) concentration on the gel time of a vinyl ester resin, illustrating its role as an accelerator.

Promoter SystemDMA Concentration (phr)Gel Time (minutes)
Cobalt Naphthenate + Aldimine045
Cobalt Naphthenate + Aldimine0.0525
Cobalt Naphthenate + Aldimine0.1018
Cobalt Chelate of Aldimine050
Cobalt Chelate of Aldimine0.0528
Cobalt Chelate of Aldimine0.1020
Data adapted from a study on vinyl ester resin curing. google.com

Ligand Design for Metal-Catalyzed Organic Transformations

The isocyanate and isocyanide functionalities are known to act as ligands in coordination chemistry, forming complexes with various transition metals wikipedia.orgsigmaaldrich.com. While specific research on the use of this compound in ligand design is scarce, the principles of coordination chemistry involving analogous compounds can be extrapolated.

Isocyanides (R-N≡C), which can be considered isomers of isocyanates (R-N=C=O), are known to be excellent ligands for transition metals, forming a wide array of complexes wikipedia.orgresearchgate.net. These complexes have found applications in catalysis. For example, diiron complexes with isocyanide ligands have been studied for their reactivity rsc.org.

Aromatic isocyanates themselves can participate in metal-mediated reactions. For instance, nickel/photoredox dual catalysis has been used for amidation reactions involving alkylsilicates and isocyanates, where a nickel-isocyanate adduct is proposed as a key intermediate google.com.

The synthesis of metal complexes using phenyl isothiocyanate, an analogue of phenyl isocyanate, has been reported nih.gov. In this work, the isothiocyanate was condensed with another molecule to form a ligand that subsequently coordinated with metals like copper(II), cobalt(II), and nickel(II). This demonstrates a viable pathway for incorporating isocyanate-containing molecules into metal complexes for potential catalytic applications.

Given that this compound possesses both a coordinating isocyanate group and a potentially coordinating dimethylamino group, it could theoretically act as a bidentate ligand, although steric factors would play a significant role. The electronic properties of the dimethylamino group would also influence the donor/acceptor characteristics of the isocyanate ligand.

Environmental Chemistry and Degradation Studies of 4 Isocyanato N,n Dimethylaniline

Mechanisms of Hydrolytic Degradation

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles, with water being a ubiquitous environmental nucleophile. The hydrolysis of 4-isocyanato-N,N-dimethylaniline is a primary degradation pathway in aqueous environments. The mechanism of hydrolysis for isocyanates generally proceeds through a multi-step process.

The initial step involves the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group. This forms an unstable carbamic acid intermediate, 4-(dimethylamino)phenylcarbamic acid. Carbamic acids are generally unstable and can undergo further reactions.

The primary degradation pathway for the carbamic acid intermediate is decarboxylation to yield the corresponding amine, in this case, 4-amino-N,N-dimethylaniline (also known as N,N-dimethyl-p-phenylenediamine), and carbon dioxide.

A competing reaction involves the reaction of the carbamic acid intermediate with another molecule of the parent isocyanate to form an unstable anhydride (B1165640), which can then decompose. However, the most significant reaction pathway, especially in excess water, is the formation of the amine.

The newly formed 4-amino-N,N-dimethylaniline is a primary amine and can readily react with remaining this compound. This reaction between the amine and the isocyanate results in the formation of a substituted urea (B33335), specifically 1,3-bis(4-(dimethylamino)phenyl)urea.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. Generally, isocyanate hydrolysis is accelerated at both acidic and basic pH compared to neutral conditions. A study on the hydrolysis of the related p-tolyl isocyanate in an organic solvent (N,N-dimethylformamide) demonstrated that the reaction is catalyzed by the solvent and proceeds to form the corresponding urea as the final product, with the amine as a detectable intermediate. researchgate.net A similar mechanism is expected for this compound. The mechanism of hydrolysis of 4-(dimethylamino)phenyl isocyanate has been a subject of study, confirming its susceptibility to this degradation route. sigmaaldrich.com

Table 1: Key Reactions in the Hydrolytic Degradation of this compound

Reaction StepReactantsProducts
1. Formation of Carbamic Acid This compound + Water4-(Dimethylamino)phenylcarbamic acid
2. Decarboxylation of Carbamic Acid 4-(Dimethylamino)phenylcarbamic acid4-Amino-N,N-dimethylaniline + Carbon Dioxide
3. Urea Formation This compound + 4-Amino-N,N-dimethylaniline1,3-bis(4-(dimethylamino)phenyl)urea

Photodegradation Pathways

Aromatic isocyanates and N,N-dimethylaniline derivatives are known to be susceptible to photodegradation upon absorption of ultraviolet (UV) radiation from sunlight. The photodegradation of this compound likely involves several pathways, initiated by the absorption of photons by the aromatic ring system.

One potential pathway is the photo-Fries rearrangement, a common reaction for aromatic esters and amides. While not directly an amide, the urethane (B1682113) linkage that can be formed from isocyanates exhibits similar photochemical behavior. Studies on model polyurethane compounds based on aromatic diisocyanates show that the photolysis can lead to the formation of ortho and para-amino ketones through a photo-Fries-type rearrangement. Current time information in Pittsburgh, PA, US.researchgate.net For this compound, this could hypothetically lead to the formation of aminobenzophenone-like structures, although this pathway is less direct than for a polyurethane.

A more likely primary photochemical process is the homolytic cleavage of the C-N bond of the isocyanate group or the N-CH3 bonds of the dimethylamino group. The N,N-dimethylaniline moiety is known to be photoactive. The photochemistry of N,N-dimethylaniline itself has been studied, and it is known to undergo photooxidation and photosensitization reactions. photochemcad.com The presence of the isocyanate group could influence the excited state chemistry.

Furthermore, photosensitization processes may occur. For instance, N,N-dimethylaniline can act as a photosensitizer, and its excited state can lead to the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals in the presence of oxygen. researchgate.net These ROS can then attack the parent molecule or other organic matter in the environment, leading to a cascade of oxidative degradation reactions. The quantum yield of fluorescence for N,N-dimethylaniline in cyclohexane (B81311) has been reported to be 0.19, indicating that a significant portion of the absorbed energy is dissipated through photophysical or photochemical processes other than fluorescence. photochemcad.com

The expected photodegradation products would likely include oxidized derivatives of the aromatic ring, de-methylated products from the amino group, and products resulting from the reactions of the isocyanate group.

Biodegradation Mechanisms by Microorganisms

The biodegradation of this compound by microorganisms is a critical process in determining its environmental persistence. While specific studies on this compound are scarce, the biodegradation of structurally related compounds, such as N,N-dimethylaniline and N,N'-dimethyl-p-phenylenediamine, provides valuable insights into potential metabolic pathways.

The dimethylamino group can be a target for microbial metabolism. Bacteria capable of utilizing N,N-dimethylformamide have been isolated, and they typically initiate degradation by demethylation or hydrolysis of the amide bond. griffith.edu.au Similarly, N-dealkylation is a common initial step in the biodegradation of N,N-dialkylanilines. This process is often catalyzed by monooxygenase enzymes, which would convert the N,N-dimethylamino group to an N-methylamino group and then to a primary amino group, releasing formaldehyde (B43269) at each step.

The biodegradation of N,N'-dimethyl-p-phenylenediamine (DMPD), which is the corresponding amine of the target compound, has been studied in Klebsiella pneumoniae and Acetobacter liquefaciens. nih.gov These bacteria were found to degrade DMPD under aerobic conditions, suggesting that the aromatic ring with the dimethylamino group can be mineralized. The degradation efficiency was influenced by factors such as temperature, pH, and the availability of other carbon and nitrogen sources. nih.gov

The isocyanate group is expected to be rapidly hydrolyzed to the corresponding amine (4-amino-N,N-dimethylaniline) in aqueous environments, as discussed in section 8.1. Therefore, the primary focus of microbial degradation would likely be on this hydrolysis product. Microbial communities in soil and water that are capable of degrading aniline (B41778) and its derivatives are widespread. The degradation of anilines typically proceeds through hydroxylation of the aromatic ring to form catechols, which are then susceptible to ring cleavage by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways.

Table 2: Potential Microbial Degradation Steps for this compound

StepProcessSubstrateKey Enzymes (Hypothesized)Products
1 Abiotic HydrolysisThis compound(none - chemical)4-Amino-N,N-dimethylaniline
2 N-Demethylation4-Amino-N,N-dimethylanilineMonooxygenases4-Amino-N-methylaniline, Formaldehyde
3 N-Demethylation4-Amino-N-methylanilineMonooxygenasesp-Phenylenediamine, Formaldehyde
4 Aromatic Ring Hydroxylationp-PhenylenediamineAromatic HydroxylasesSubstituted Catechols
5 Ring CleavageSubstituted CatecholsDioxygenasesAliphatic Intermediates

Thermal Decomposition Profiles and Product Analysis

The thermal stability and decomposition products of isocyanates are important for understanding their fate in high-temperature environments, such as during industrial processes or incineration. The thermal decomposition of aromatic isocyanates can proceed through several pathways.

One common reaction is the dimerization or trimerization of the isocyanate group to form uretidinediones (dimers) and isocyanurates (trimers). This is often a reversible reaction, with the polymers breaking down to the monomeric isocyanate at elevated temperatures.

At higher temperatures, the decomposition of the isocyanate group can lead to the formation of a carbodiimide (B86325) and carbon dioxide. The carbodiimide itself can further react or polymerize.

Studies on the thermal decomposition of related compounds like 1,3-diphenyl urea, which can be formed from phenyl isocyanate, show that it decomposes back to phenyl isocyanate and aniline at temperatures between 350-450 °C. nih.gov This suggests that urea derivatives of this compound could also thermally revert to the isocyanate and the corresponding amine.

The presence of the N,N-dimethylamino group can also influence the thermal decomposition profile. The decomposition of N,N-dimethylaniline itself can lead to a variety of products through radical mechanisms, including the cleavage of the methyl groups and reactions involving the aromatic ring.

Therefore, the thermal decomposition of this compound is expected to yield a complex mixture of products, including the parent isocyanate (from depolymerization of oligomers), 4-amino-N,N-dimethylaniline, the corresponding carbodiimide, carbon dioxide, and various products from the fragmentation of the dimethylamino group and the aromatic ring.

Table 3: Potential Thermal Decomposition Products of this compound

Product TypeExample Compound(s)Formation Pathway
Oligomers Isocyanurate and uretidinedione derivativesPolymerization of the isocyanate group
Monomer This compoundDepolymerization of oligomers
Amine 4-Amino-N,N-dimethylanilineDecomposition of urea derivatives
Carbodiimide N,N'-bis(4-(dimethylamino)phenyl)carbodiimideDecarboxylation of the isocyanate
Gases Carbon dioxideDecarboxylation of the isocyanate
Fragmentation Products Methane, aniline derivativesCleavage of methyl groups and the aromatic ring

Environmental Fate and Transformation Products

The environmental fate of this compound is determined by the interplay of the degradation processes discussed above. Upon release into the environment, the compound is expected to exhibit limited mobility in soil due to its potential for adsorption and reaction.

In aquatic systems, the primary and most rapid transformation pathway is expected to be hydrolysis. This will convert the parent compound into 4-amino-N,N-dimethylaniline and, through further reaction, 1,3-bis(4-(dimethylamino)phenyl)urea. The environmental fate of the compound is therefore closely tied to the fate of these major transformation products.

4-Amino-N,N-dimethylaniline is a substituted aniline and is expected to be more water-soluble than the parent isocyanate. Anilines are known to be susceptible to abiotic oxidation and can bind to soil organic matter and clays. Photodegradation will also play a role in the transformation of both the parent compound and its aniline derivative in sunlit surface waters and on soil surfaces.

Biodegradation is expected to be the ultimate fate for these compounds, although the rates can vary significantly depending on environmental conditions and the presence of adapted microbial populations. The N-demethylation and aromatic ring cleavage of the aniline derivatives will lead to their mineralization to carbon dioxide, water, and inorganic nitrogen.

The major environmental transformation products of this compound are therefore predicted to be:

4-Amino-N,N-dimethylaniline: Formed via hydrolysis.

1,3-bis(4-(dimethylamino)phenyl)urea: Formed from the reaction of the parent isocyanate with its amine hydrolysis product.

4-Amino-N-methylaniline and p-Phenylenediamine: Formed as intermediates during biodegradation via N-demethylation.

Hydroxylated aromatic compounds: Formed as intermediates during photodegradation and biodegradation.

Emerging Research Directions and Future Perspectives

Innovations in Sustainable Synthesis of Aromatic Isocyanates

The traditional industrial synthesis of aromatic isocyanates relies on the use of phosgene (B1210022), a highly toxic and corrosive chemical. digitellinc.comacs.org The significant environmental and safety risks associated with the phosgene process have spurred intensive research into greener, phosgene-free manufacturing routes. digitellinc.comacs.orgnih.gov

Key sustainable alternatives applicable to the synthesis of 4-isocyanato-N,N-dimethylaniline include:

Reductive Carbonylation of Nitroaromatics: This is a direct, one-step method that converts a nitro-aromatic precursor into the corresponding isocyanate using carbon monoxide as the carbonyl source. researchgate.net This approach is considered environmentally benign, but often requires forcing conditions. researchgate.net Research in this area focuses on developing highly active and selective catalyst systems, typically based on Group VIII transition metals like palladium (Pd), rhodium (Rh), and ruthenium (Ru), to achieve high yields under milder conditions. nih.govresearchgate.net Computational studies are proving instrumental in elucidating complex reaction mechanisms, identifying key intermediates, and designing more efficient catalysts to overcome existing challenges. digitellinc.com

The Carbamate (B1207046) Route: A widely explored two-step phosgene-free process involves first synthesizing a carbamate from an amine or nitro compound, which is then thermally decomposed to yield the isocyanate. acs.orgnih.gov This method avoids the direct use of phosgene and the involvement of chlorine, which simplifies purification and improves product quality. acs.org Innovations in this area center on the development of efficient catalysts for both the carbamate formation and its subsequent decomposition. Metal oxides and composite metal catalysts, particularly those involving zinc, have shown high activity and substrate compatibility for the decomposition step. nih.govresearchgate.net

A summary of prominent phosgene-free synthesis routes is presented below.

Synthesis RouteDescriptionKey AdvantagesResearch Focus
Reductive Carbonylation Direct conversion of a nitroaromatic compound with CO to an isocyanate. researchgate.netAtom-economical; one-step process.Development of highly active and selective transition metal catalysts (e.g., Pd, Ru) to operate under milder conditions. nih.govresearchgate.net
Carbamate Decomposition Two-step process: formation of a carbamate from an amine/nitro compound, followed by thermal cleavage to the isocyanate. acs.orgnih.govAvoids phosgene and chlorine; high product purity. acs.orgDesigning efficient catalysts (e.g., metal oxides) for the decomposition step; optimizing reaction conditions. nih.govresearchgate.net
Oxidative Carbonylation Conversion of primary amines using a catalyst and an oxidant in the presence of carbon monoxide. researchgate.netAlternative phosgene-free pathway.Improving catalyst stability and reaction efficiency. researchgate.net

Development of Novel Polymeric Materials with Tailored Properties

The presence of the N,N-dimethylamino group in this compound provides a functional handle to design advanced polymeric materials with precisely controlled properties. This monomer can be incorporated into polymer chains to create materials with unique optical, electronic, or responsive characteristics.

Research is focused on using such functional isocyanates to produce:

Modified Polyisocyanurates (PIR): Polyisocyanurates, formed by the cyclotrimerization of isocyanates, are known for their exceptional thermal stability. rsc.orgrsc.org However, they can be brittle. rsc.org By co-trimerizing a di-isocyanate with a mono-functional isocyanate like this compound, researchers can create more flexible PIR films. This approach allows for the tuning of mechanical properties and processability while introducing the specific functionality of the N,N-dimethylaniline group into the polymer network. rsc.org

Functional Polyurethanes and Polyureas: As a mono-isocyanate, this compound can be used as a chain-capping agent or as a pendant group modifier in polyurethane and polyurea synthesis. This allows for the precise introduction of the dimethylamino functionality, which can be used to alter surface properties, solubility, and adhesion, or to impart pH-responsiveness to the final material.

Polymers with Novel Optical Properties: The N,N-dimethylaniline structure is a well-known component in various dyes. orgsyn.org Incorporating this moiety into a polymer backbone can lead to materials with interesting chromic or fluorescent behavior. Research into functional isocyanide-based polymers has shown that the incorporation of specific pendants can lead to properties like aggregation-induced emission, which has applications in sensing and bio-imaging. acs.org

Exploration of Advanced Catalytic Systems

Catalysis is central to both the synthesis of this compound and its subsequent polymerization. The development of more efficient and selective catalysts is a major research frontier.

Catalysis for Isocyanate Synthesis: As mentioned, phosgene-free routes rely heavily on catalysis. For the reductive carbonylation of the corresponding nitroarene, palladium-based homogeneous catalysts are often studied. nwo.nl For the decomposition of carbamate precursors, heterogeneous catalysts like zinc oxide (ZnO) and mixed metal oxides such as Bi₂O₃/Fe₂O₃ are being explored for their high activity and cost-effectiveness. acs.orgnih.govresearchgate.net Ionic liquids are also being investigated as media and catalyst components, offering high thermal stability and facilitating product separation. acs.org

Catalysis for Polymerization and Urethane (B1682113) Formation: The reaction of isocyanates with alcohols to form urethanes can be significantly accelerated by catalysts. While organotin compounds have been traditionally used, their toxicity has prompted a shift towards alternatives. wernerblank.com Advanced systems under investigation include:

Nitrogen-Containing Compounds: Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and other organic bases are effective nucleophilic catalysts. mdpi.comacs.org

Organometallic Catalysts: Zirconium and aluminum chelates have been identified as highly active and selective catalysts that preferentially promote the isocyanate-hydroxyl reaction over the competing reaction with water. wernerblank.com Organotitanium(IV) compounds have also been shown to be effective catalysts for the polymerization of isocyanates with functionalized side chains. acs.org

Integration into Interdisciplinary Research Areas

The unique functionality of this compound makes it a candidate for creating materials used in sophisticated, interdisciplinary applications.

Smart Materials: The N,N-dimethylamino group can be protonated in acidic conditions, making it pH-responsive. Polymers incorporating this unit could be designed as sensors that change color or fluorescence in response to pH changes. This opens up applications in environmental monitoring, diagnostics, and stimuli-responsive coatings.

Biomedical Polymers: The ability to introduce a specific functionality like the N,N-dimethylamino group is highly valuable in the biomedical field. For instance, functional polymers can be grafted onto surfaces to control bio-interfacial interactions. nih.gov There is potential to develop polymers from this compound for applications in drug delivery, where the pH-responsive nature could be used for targeted release in specific cellular compartments, or in bio-imaging, where the chromophoric group could act as a label. acs.org

Theoretical Predictions for New Reactivity and Applications

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating research and development in isocyanate chemistry. nih.gov These methods provide deep insights into reaction mechanisms and material properties at the molecular level, guiding experimental work and reducing development costs.

Mechanistic Insights: Density Functional Theory (DFT) calculations are used to explore potential energy surfaces for reactions, such as the cycloaddition of isocyanates or their catalytic synthesis. digitellinc.comacs.org These studies can reveal the step-wise or concerted nature of a reaction, identify rate-determining steps, and characterize transition state structures, providing a robust framework for catalyst optimization. digitellinc.comacs.org

Predicting Material Properties: Molecular dynamics (MD) simulations and other modeling techniques are used to predict the properties of polymers derived from isocyanates. nih.gov For example, computational studies on isocyanurates have elucidated how different substituents affect thermal stability and how intermolecular forces govern the bulk properties of the material. rsc.orgnih.gov Such predictive power allows for the in silico design of novel polymeric materials with tailored mechanical, thermal, and electronic properties before they are ever synthesized in a lab.

Q & A

Q. What are the common synthetic routes for preparing 4-isocyanato-N,N-dimethylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is synthesized via functionalization of the aniline ring. A key route involves nitrosation followed by oxidation or substitution. For example, electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of sulfinic acids yields sulfonamide derivatives, with optimized yields (55–85%) achieved by controlling pH (pH 7.0 for electrochemical synthesis, pH 2.0 for chemical synthesis) and solvent systems (aqueous ethanol) . Direct isocyanation of N,N-dimethylaniline derivatives using halogenated intermediates (e.g., 4-chloro precursors) under controlled temperatures (e.g., 180°C) and catalytic conditions can also be employed .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural characterization typically employs ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.6–7.4 ppm, N-methyl groups at δ 2.9–3.0 ppm) and IR spectroscopy to identify isocyanate stretches (~2250 cm⁻¹) . X-ray crystallography resolves molecular geometry, such as bond angles and torsion angles, validated against density functional theory (DFT) calculations . Mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT with 6-31G(d) basis sets calculates ground-state geometries, vibrational frequencies, and NMR chemical shifts, showing <5% deviation from experimental data . Time-dependent DFT (TD-DFT) models excited-state behavior, such as charge transfer in fluorescence studies, revealing polarizability effects in electric fields . Solvent interactions are simulated via the Polarizable Continuum Model (PCM), predicting solvatochromic shifts in UV-Vis spectra .

Q. How do competing reaction pathways influence the regioselectivity of electrophilic substitutions in this compound?

  • Methodological Answer : Regioselectivity in reactions like iodination or metallation is governed by steric and electronic effects. For example, sodium-mediated zincation favors meta-substitution (4.2:3.7 meta:ortho ratio) due to base coordination with the N,N-dimethylamino group, while competitive deprotonation pathways regenerate starting material . Kinetic studies using GC-MS and ¹H NMR track intermediates, revealing that electron-withdrawing isocyanate groups direct electrophiles to para positions unless steric hindrance dominates .

Q. What are the metabolic pathways and enzymatic interactions of N,N-dimethylaniline derivatives, and how do they inform toxicity studies?

  • Methodological Answer : In vitro microsomal studies show N-demethylation (via cytochrome P450) and N-oxidation (via flavin-containing monooxygenases) as primary metabolic pathways, producing N-methylaniline and N-oxide derivatives . These metabolites are linked to hepatotoxicity and splenic sarcomas in rodent models, though human carcinogenicity remains unclassified (IARC Group 3) . High-resolution LC-MS/MS quantifies urinary metabolites like 4-aminophenol conjugates, critical for toxicokinetic modeling .

Data Contradictions and Resolution

Q. How can researchers resolve contradictions in reported carcinogenicity data for N,N-dimethylaniline derivatives?

  • Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., forestomach tumors in mice vs. splenic sarcomas in rats) . Cross-species comparative studies using RNA-seq and CYP450 inhibition assays clarify metabolic activation mechanisms. Dose-response analyses in transgenic models (e.g., p53+/- mice) differentiate genotoxic vs. non-genotoxic effects .

Experimental Design Considerations

Q. What strategies minimize byproduct formation during the synthesis of this compound?

  • Methodological Answer : Byproducts like ortho-substituted isomers arise from incomplete regiocontrol. Strategies include:
  • Using bulky bases (e.g., TMP-zincate) to block ortho sites .
  • Optimizing reaction time and temperature (e.g., 18-hour reflux for complete conversion) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (CCl₄) .

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4-isocyanato-N,N-dimethylaniline

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